molecular formula C9H13FO B571712 Bicyclo[2.2.2]octane-1-carbonyl fluoride CAS No. 116935-86-5

Bicyclo[2.2.2]octane-1-carbonyl fluoride

Cat. No.: B571712
CAS No.: 116935-86-5
M. Wt: 156.2
InChI Key: QRXGPWZIBNQHQC-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-1-carbonyl fluoride is a chemical compound with the molecular formula C9H13FO. It is a bicyclic structure, meaning it contains two fused rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]octane-1-carbonyl fluoride can be achieved through several methods. One common approach involves the reaction of bicyclo[2.2.2]octane-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with hydrogen fluoride to yield the desired carbonyl fluoride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-1-carbonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted bicyclo[2.2.2]octane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bicyclo[2.2.2]octane-1-carbonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane-1-carbonyl fluoride involves its ability to act as a reactive intermediate in various chemical reactions. Its molecular targets and pathways depend on the specific application and reaction it is involved in. For example, in nucleophilic substitution reactions, the fluoride group is displaced by a nucleophile, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.2]octane-1-carboxylic acid
  • Bicyclo[2.2.2]octane-1-methanol
  • Bicyclo[2.2.2]octane-1-amine

Uniqueness

Bicyclo[2.2.2]octane-1-carbonyl fluoride is unique due to its carbonyl fluoride functional group, which imparts distinct reactivity compared to other bicyclo[2.2.2]octane derivatives.

Properties

IUPAC Name

bicyclo[2.2.2]octane-1-carbonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO/c10-8(11)9-4-1-7(2-5-9)3-6-9/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXGPWZIBNQHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)C(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664501
Record name Bicyclo[2.2.2]octane-1-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116935-86-5
Record name Bicyclo[2.2.2]octane-1-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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